

Technical Guide: Hydroxy Saxagliptin-13C,D2 Hydrochloride in Bioanalytical Workflows

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Compound of Interest

Compound Name:	Hydroxy Saxagliptin-13C,D2 Hydrochloride
CAS No.:	1572922-53-2
Cat. No.:	B570146

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Executive Summary

Hydroxy Saxagliptin-13C,D2 Hydrochloride is the stable isotope-labeled internal standard (SIL-IS) specifically engineered for the precise quantification of 5-hydroxy saxagliptin, the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin (Onglyza).[1]

In regulated bioanalysis (GLP/GCP), the accuracy of metabolite quantification is critical because 5-hydroxy saxagliptin retains approximately 50% of the parent drug's pharmacological potency. This guide details the mechanistic necessity of this specific isotope, its role in correcting matrix effects during LC-MS/MS analysis, and the validated protocols required for its application in pharmacokinetic (PK) studies.

Part 1: The Biological Context & Metabolic Pathway

The Parent-Metabolite Relationship

Saxagliptin is extensively metabolized in the liver, primarily by the cytochrome P450 isoforms CYP3A4 and CYP3A5.[2] The primary biotransformation involves the hydroxylation of the

adamantane ring, yielding 5-hydroxy saxagliptin.

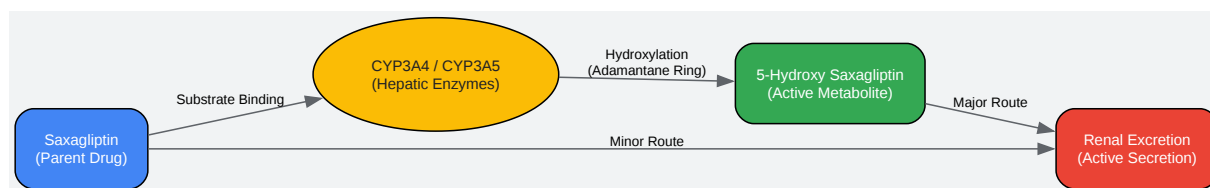
Unlike many metabolites which are inactive waste products, 5-hydroxy saxagliptin is pharmacologically active.[3]

- Parent (Saxagliptin): Potent DPP-4 inhibitor (≈ 0.6 nM).[4]
- Metabolite (5-OH Saxagliptin): Retains significant activity (≈ 1.3 nM) and contributes to the sustained glycemic control observed in vivo.

Because the metabolite contributes to the therapeutic effect and potential toxicity profile, regulatory bodies (FDA/EMA) require its simultaneous quantification alongside the parent drug.

Visualization of Metabolic Pathway

The following diagram illustrates the enzymatic conversion and the structural relationship necessitating the use of the specific internal standard.



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Figure 1: The CYP3A4/5-mediated metabolic pathway of Saxagliptin to its active metabolite, 5-hydroxy saxagliptin.[2]

Part 2: The Isotopic Advantage (13C,D2) Why this Specific Labeling?

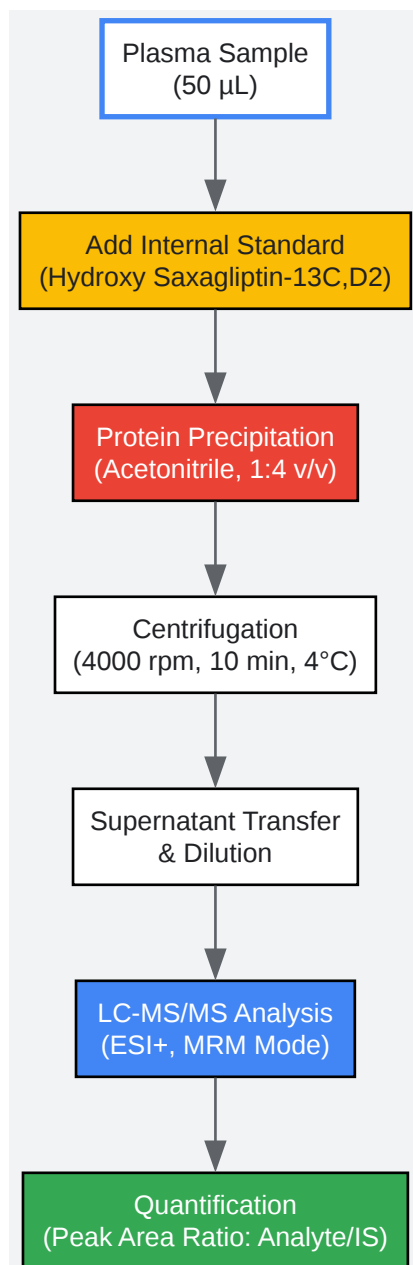
The "¹³C,²D" nomenclature indicates the incorporation of one Carbon-13 atom and two Deuterium atoms into the molecular structure. This specific labeling strategy is chosen for three technical reasons:

- Mass Shift (+3 Da):
 - 5-OH Saxagliptin (Analyte): Protonated monoisotopic mass
. . .
 - IS (¹³C,²D): Protonated mass
. . .
 - Benefit: A +3 Dalton shift is the minimum required to avoid "isotopic crosstalk" (interference from the natural M+2 isotope of the analyte) while minimizing the "isotope effect" on retention time.
- Chromatographic Co-elution: Deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte. By combining a single ¹³C (which has no effect on retention) with only two Deuteriums, the IS co-elutes almost perfectly with the analyte. This ensures the IS experiences the exact same matrix suppression or enhancement as the analyte at the moment of ionization.
- Hydrochloride Salt Form: The .HCl salt form is utilized to ensure maximum aqueous solubility during the preparation of stock solutions and to enhance stability during storage, preventing degradation of the adamantane ring structure.

Part 3: Analytical Application (LC-MS/MS Protocol)

This section outlines a self-validating workflow for quantifying 5-hydroxy saxagliptin using the ¹³C,²D internal standard.

Experimental Workflow Diagram



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Figure 2: Step-by-step bioanalytical workflow for plasma extraction and quantification.

Detailed Protocol

A. Sample Preparation (Protein Precipitation)

Solid Phase Extraction (SPE) can be used for higher sensitivity, but Protein Precipitation (PPT) is often sufficient for clinical PK studies due to the high abundance of the metabolite.

- Aliquot: Transfer 50 μL of human plasma (K2EDTA) into a 96-well plate.
- IS Addition: Add 20 μL of Hydroxy Saxagliptin-13C,D2 HCl working solution (e.g., 500 ng/mL in 50% Methanol).
- Precipitation: Add 200 μL of Acetonitrile to precipitate proteins.
- Vortex & Centrifuge: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.
- Transfer: Transfer 100 μL of supernatant to a fresh plate and dilute with 100 μL of 10mM Ammonium Acetate (to match initial mobile phase).

B. Liquid Chromatography (LC) Conditions

- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 μm , 2.1 x 50 mm).
- Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~4.5).
- Mobile Phase B: Acetonitrile / Methanol (90:10).
- Gradient:
 - 0.0 min: 10% B
 - 2.0 min: 90% B
 - 2.5 min: 90% B
 - 2.6 min: 10% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.

C. Mass Spectrometry (MS/MS) Settings

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
5-OH Saxagliptin	332.2	180.1	30	22
Hydroxy Saxagliptin-13C,D2 (IS)	335.2	183.1	30	22

Note: The product ion 180.1 typically corresponds to the cleavage of the adamantane cage structure. The IS product ion shifts by +3 Da, confirming the label is located on the fragment retained during collision-induced dissociation (CID).

Part 4: Regulatory & Validation Considerations (FDA/EMA)

To ensure the method is "fit-for-purpose" under FDA Bioanalytical Method Validation (BMV) guidelines (2018), the following parameters must be verified using the 13C,D2 IS.

Linearity and Sensitivity

- Range: The method should cover the expected PK trough and peak levels, typically 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
- Weighting: Use

linear regression. The correlation coefficient (

) must be

.

Matrix Effect Assessment

The primary role of the 13C,D2 IS is to normalize matrix effects.

- Calculation: Compare the peak area of the IS spiked into extracted plasma (post-extraction spike) vs. IS in pure solvent.

- Acceptance: The IS-normalized Matrix Factor should have a CV < 15% across 6 different lots of plasma (including hemolyzed and lipemic lots). If the IS co-elutes perfectly, it will suppress/enhance at the same rate as the analyte, yielding a ratio of 1.0.

Stability

Since the metabolite contains a hydroxyl group on a tricyclic cage, stability is generally good, but the HCl salt helps prevent oxidation.

- Bench-top Stability: 6 hours at room temperature.
- Freeze-Thaw: 3 cycles at -80°C.
- Processed Stability: 24 hours in the autosampler (4°C).

References

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